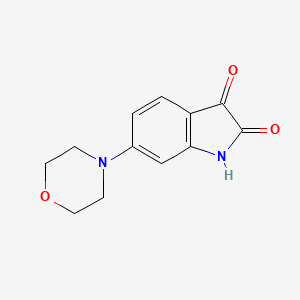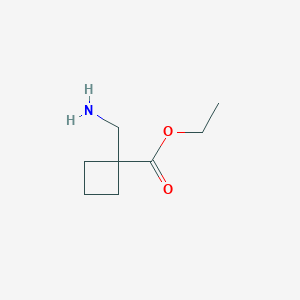
Ethyl 1-(aminomethyl)cyclobutanecarboxylate
概要
説明
Ethyl 1-(aminomethyl)cyclobutanecarboxylate, also known as AMCB or Ethyl AMCB, is a synthetic organic compound with diverse applications in scientific research, chemical synthesis, and pharmaceuticals. It has a molecular weight of 157.21 .
Molecular Structure Analysis
The InChI code for Ethyl 1-(aminomethyl)cyclobutanecarboxylate is1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a liquid at room temperature . It has a density of 0.928 g/mL at 25 °C . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Synthesis Methods and Chemical Reactions The synthesis and structural applications of Ethyl 1-(aminomethyl)cyclobutanecarboxylate involve various chemical processes. Heisig and Stodola (2003) explored the alkylation, cyclization, and decarboxylation reactions involving cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid as products or reactants. Similarly, André et al. (2011, 2013) focused on synthesizing cyclobutane γ-amino acids and their stereoisomers, highlighting the use of photochemical [2+2] cycloaddition reactions. Kabalka et al. (2002) synthesized a cyclobutanecarboxylic acid derivative as a potential agent for boron neutron capture therapy, emphasizing the importance of the alkylation step in the synthesis. Fu Zhi-feng (2004) presented a novel and practical method for synthesizing 1-aminocyclobutanecarboxylic acid, showcasing its potential for industrial applications. These studies demonstrate the diverse chemical reactions and methods employed in synthesizing cyclobutanecarboxylic acid derivatives and their potential applications in various scientific and industrial fields (Heisig & Stodola, 2003), (André et al., 2011), (André et al., 2013), (Kabalka et al., 2002), (Fu Zhi-feng, 2004).
Biomedical Applications In the realm of biomedical applications, cyclobutanecarboxylic acid derivatives have shown promise. Kabalka et al. (2002) synthesized a derivative for use in boron neutron capture therapy, indicating its potential as a therapeutic agent. The synthesis involved key steps like alkylation and Bucherer-Strecker synthesis, highlighting the complexity and potential of these compounds in medical applications (Kabalka et al., 2002).
Chemical Analysis and Methodology Bulens et al. (2011) provided an integrated set of protocols for analyzing ethylene biosynthesis, including the measurement of ethylene itself and key metabolites. Their work aimed at optimizing protocols for efficiency, repeatability, and accuracy, which is crucial for consistent and efficient implementation of these methods in scientific research (Bulens et al., 2011).
Polymer Chemistry In the field of polymer chemistry, Pang et al. (2003) explored the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, demonstrating the potential of cyclobutanecarboxylic acid derivatives in the synthesis of complex polymers and their applications in various industries (Pang et al., 2003).
Safety And Hazards
The compound is classified under GHS07 for safety. It may cause an allergic skin reaction (H317), serious eye irritation (H319), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEFDMPXVMDHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669279 | |
| Record name | Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(aminomethyl)cyclobutanecarboxylate | |
CAS RN |
911060-83-8 | |
| Record name | Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

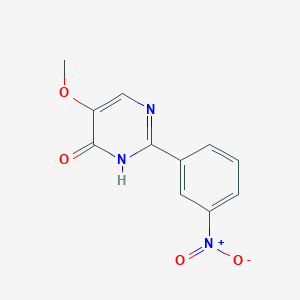
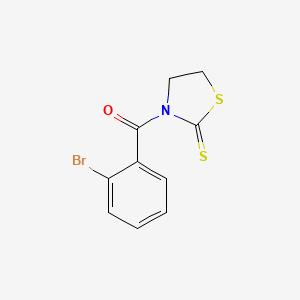
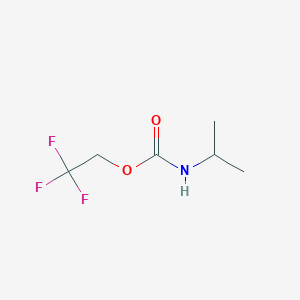
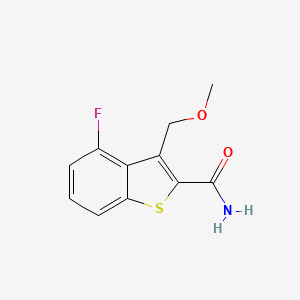
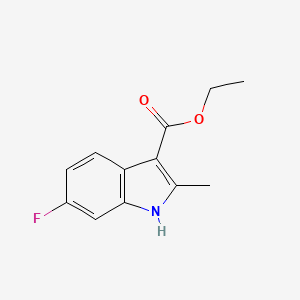
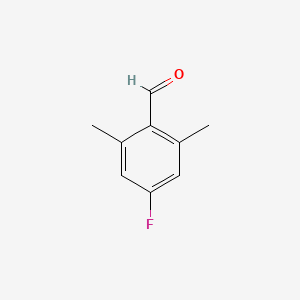

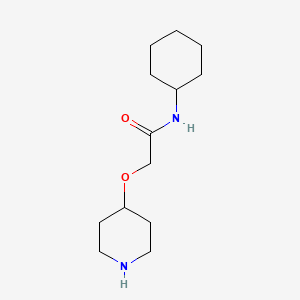
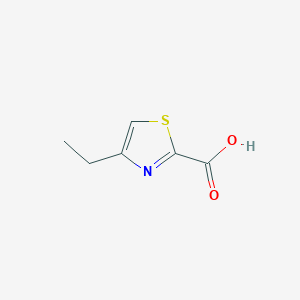
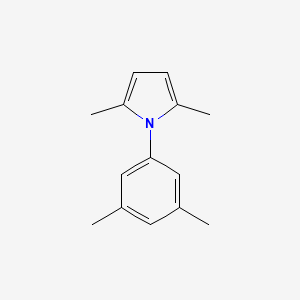
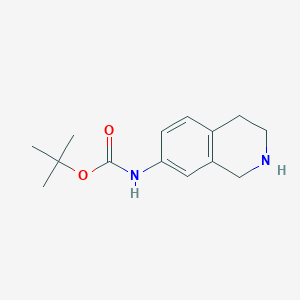
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
